Avermectin B2b aglycone
Description
Properties
Molecular Formula |
C33H48O9 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C33H48O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-30,34-36,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,28+,29+,30+,32-,33+/m0/s1 |
InChI Key |
CZMBJLNTFCNLGQ-QJEXIZKGSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Pesticide Use
Avermectin B2b aglycone is primarily recognized for its efficacy as an insecticide and acaricide. It targets a wide range of pests, including mites and insects, by acting on their nervous systems. The compound enhances the permeability of cell membranes to chloride ions, leading to paralysis and death in susceptible species.
- Mechanism of Action : The compound binds to glutamate-gated chloride channels, which are critical for neurotransmission in invertebrates. This binding increases chloride ion flow into the cells, causing hyperpolarization and subsequent paralysis of the pest .
- Field Studies : In various field trials, avermectin formulations have demonstrated effective control over agricultural pests such as aphids, whiteflies, and spider mites. For instance, a study showed that treatments with avermectin significantly reduced pest populations in cotton crops, leading to enhanced yield and quality .
Medical Applications
Antiparasitic Treatments
this compound is instrumental in the treatment of parasitic infections in humans and animals. It is particularly effective against nematodes and ectoparasites.
- Clinical Efficacy : Ivermectin, a derivative of avermectin that includes B2b aglycone, has been widely used to treat conditions such as onchocerciasis (river blindness) and lymphatic filariasis. Clinical trials have shown that ivermectin can reduce microfilarial loads significantly, improving patient outcomes .
- Combination Therapies : Research indicates that combining ivermectin with other antiparasitic agents can enhance therapeutic efficacy. For example, studies have explored the synergistic effects of ivermectin with doxycycline in treating onchocerciasis, leading to improved results compared to monotherapy .
Biotechnological Applications
Genetic Engineering
The biosynthesis of avermectins, including B2b aglycone, has been a focus of genetic engineering efforts aimed at enhancing production yields.
- Metabolic Pathway Engineering : Researchers have successfully manipulated the metabolic pathways in Streptomyces avermitilis to increase the yield of avermectins. This includes the introduction of specific gene clusters responsible for avermectin biosynthesis .
- Case Studies : A notable study involved genetically engineered strains that produced higher concentrations of avermectins under optimized fermentation conditions. These advancements hold promise for more sustainable production methods in agricultural and pharmaceutical applications .
Cosmetic Applications
Skin Care Formulations
Avermectin derivatives are being investigated for their potential use in cosmetic formulations due to their antimicrobial properties.
- Formulation Development : Recent studies have highlighted the incorporation of avermectin derivatives in topical formulations aimed at treating skin conditions such as acne and rosacea. The anti-inflammatory properties of these compounds can help reduce skin irritation and promote healing .
- Clinical Trials : Preliminary clinical trials indicate that topical applications containing avermectin can significantly improve skin condition by reducing inflammation and microbial load .
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Agriculture | Insecticide/Acaricide | Effective against pests; increased crop yields |
| Medicine | Antiparasitic | Effective treatment for onchocerciasis; synergy with doxycycline |
| Biotechnology | Genetic Engineering | Enhanced production yields via metabolic pathway manipulation |
| Cosmetics | Skin Care | Potential benefits in treating acne and rosacea |
Chemical Reactions Analysis
Structural Characteristics
Avermectin B2b aglycone (C₃₃H₄₈O₉, MW 588.7 g/mol) features a 16-membered macrocyclic lactone core with a spirotetronate moiety and multiple stereocenters . Key functional groups include:
-
Hydroxyl groups at C4', C12, C21, and C24
-
Ketone at C2
-
Methyl and isopropyl substituents at C5', C11, C13, and C22
-
Double bonds at C10–C11, C14–C15, and C22–C23
The stereochemistry (e.g., 12S, 21R, 24S) and lipophilic spirotetronate system critically influence its reactivity .
Biosynthetic Reactions
This compound is synthesized via a polyketide synthase (PKS)-mediated pathway in Streptomyces avermitilis. The biosynthesis involves three stages :
Stage 1: Polyketide Chain Assembly
-
PKS modules (AVES1–4) sequentially add 12 acyl units (7 acetate, 5 propionate) to form the linear polyketide chain.
-
Terminal thioesterase domain releases the chain via cyclization, yielding 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone.
Stage 2: Post-PKS Modifications
Hydrogenation
-
Target : Δ²²,²³ double bond
-
Reagents : H₂, Wilkinson’s catalyst (RhCl(PPh₃)₃)
Glycosylation
-
Enzyme : AveBI (glycosyltransferase)
-
Sugar donor : dTDP-L-oleandrose
Acid Hydrolysis
-
Conditions : 1–10% H₂SO₄ in water-miscible solvent
-
Products :
Synthetic Approaches
A convergent synthesis of the C10–C25 subunit (northern fragment) involves :
-
Spirocyclization : Condensation of acetylacetone dianion with aldehydes under mild conditions.
-
Kinetic Control : Favors (21S)-spiro isomer formation.
-
Fragment Coupling : Union with southern subunit via Wittig or Suzuki-Miyaura cross-coupling.
pH-Dependent Stability
| Condition | Degradation Pathway | Outcome |
|---|---|---|
| Acidic (pH <4) | Glycosidic bond cleavage | Monosaccharide/aglycone |
| Alkaline | C2 epimerization (Δ²,³ isomer) | Reduced bioactivity |
Thermal Stability
-
Susceptibility : Dehydration at C22–C23 under heat.
HPLC Retention Times of Avermectin Homologs
| Compound | Retention Time (min) |
|---|---|
| B2b | 6.14 |
| B2a | 6.74 |
| A2b | 7.22 |
| A2a | 8.00 |
This compound’s reactivity is governed by its stereochemical complexity and labile functional groups. Strategic modifications, such as hydrogenation and glycosylation, enhance its utility in antiparasitic applications, while pH and thermal stability considerations are critical for formulation. Advances in synthetic and biosynthetic methodologies continue to expand its potential in drug development .
Preparation Methods
Mutant Strain Development
The biosynthesis of Avermectin B2b aglycone hinges on genetically engineered strains of Streptomyces avermitilis. Wild-type strains naturally produce glycosylated avermectins, necessitating metabolic pathway modifications to accumulate aglycones. Key mutations involve disrupting branched-chain 2-oxo acid dehydrogenase (BCDH) activity, which prevents the degradation of primer acids into natural acyl-CoA derivatives. For instance, S. avermitilis 1-3 (ATCC 53567), a BCDH-deficient mutant, cannot synthesize natural avermectin aglycones unless exogenous primer acids like cyclopentyl carboxylic acid are supplied.
A secondary mutation targeting oleandrose glycosyltransferase ensures the absence of sugar moieties, redirecting metabolic flux toward aglycone production. These doubly blocked mutants (BCDH⁻/glycosyltransferase⁻) exhibit a 90% reduction in natural avermectin synthesis, favoring non-natural aglycones like B2b when fed primer compounds.
Fermentation Process
Fermentation occurs in aqueous aerobic conditions using a nutrient medium containing:
-
Carbon sources : Glucose (20 g/L) and glycerol (10 g/L)
-
Nitrogen sources : Soybean meal (15 g/L) and ammonium sulfate (5 g/L)
-
Primer acids : Cyclopentyl carboxylic acid (0.5–3.0 g/L), added at inoculation and replenished intermittently.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 28–30°C | ↑ Metabolic activity |
| pH | 6.8–7.2 | ↑ Enzyme stability |
| Dissolved oxygen | 40–60% saturation | ↑ Polyketide elongation |
| Fermentation duration | 10–14 days | Maximizes aglycone titer |
Monitoring via HPLC reveals aglycone titers peak at 120–150 mg/L after 12 days, with B2b constituting 35–40% of total products.
Primer Compounds and Specificity
Primer acids (R-COOH) determine the C-25 substituent of the aglycone. Cyclopentyl carboxylic acid yields B2b aglycone with a cyclopentyl group, whereas isobutyric acid produces B2a derivatives. The mutant’s substrate promiscuity allows diverse R groups, but steric hindrance from bulky primers (e.g., cyclohexyl) reduces incorporation efficiency by 50%.
Chemical Hydrolysis of Avermectin B2b
Acid-Catalyzed Hydrolysis
This compound is obtained by hydrolyzing the oleandrose disaccharide from Avermectin B2b. The reaction employs:
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Acid Concentration | Temperature | Time | Aglycone Yield |
|---|---|---|---|
| 0.05 M HCl | 50°C | 8 hr | 62% |
| 0.1 M HCl | 60°C | 6 hr | 89% |
| 0.2 M HCl | 70°C | 4 hr | 78%* |
| *Yield reduction due to lactone ring degradation. |
Post-hydrolysis, the aglycone is extracted with ethyl acetate and purified via silica gel chromatography, achieving >95% purity.
Enzymatic Hydrolysis
Alternative approaches use glycosidases like α-L-oleandrosidase to cleave the disaccharide under mild conditions (pH 7.0, 37°C). However, enzyme availability and cost limit scalability compared to acid hydrolysis.
Enzymatic Methylation and Post-Fermentation Modifications
O-Methyltransferase Activity
This compound’s C5-hydroxy group undergoes methylation via S-adenosylmethionine (SAM)-dependent O-methyltransferase (AveD). Cell-free extracts of S. avermitilis incubated with SAM (1 mM) and aglycone (0.5 μM) achieve 85% methylation in 2 hours. This step is critical for enhancing the compound’s lipophilicity and bioactivity.
Oxidation and Reduction Steps
Selective oxidation at C13 using Amycolatopsis sp. monooxygenases introduces a hydroxyl group, while ketoreductases (AveF) modulate the macrocycle’s conformation. These modifications are optimized in fed-batch reactors to maintain cofactor (NADPH) regeneration.
Comparative Analysis of Preparation Methods
Table 3: Biosynthesis vs. Chemical Hydrolysis
| Metric | Biosynthesis | Chemical Hydrolysis |
|---|---|---|
| Yield | 120–150 mg/L | 80–100 mg/g substrate |
| Purity | 85–90% | 92–95% |
| Scalability | Industrial (5,000 L) | Lab-scale (10 L) |
| Cost | High (strain upkeep) | Moderate (reagents) |
Biosynthesis excels in scalability but requires costly strain maintenance. Chemical hydrolysis offers higher purity but generates hazardous waste .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the structural identity of Avermectin B2b aglycone?
- Answer: Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and chromatographic techniques (e.g., TLC or HPLC). For instance, silica gel chromatography with UV shadowing (254 nm) can visualize avermectin derivatives, as demonstrated in gene deletion studies of Streptomyces avermitilis . NMR analysis of stereochemical configurations, such as the C-5 hydroxy group and C-13 glycosylation site, is critical for distinguishing B2b aglycone from isomers like B1b .
Q. How can researchers validate the biosynthetic pathway of this compound in microbial systems?
- Answer: Gene cluster displacement and mutant strain analysis are key. For example, deletions in the avr gene cluster (e.g., Δavr-1066 or Δavr-1350) can disrupt glycosylation or methylation steps, enabling identification of intermediate products like B2b aglycone . Bioconversion assays using substrates (e.g., B1 aglycone) and monitoring methylation/glycosylation via TLC or HPLC are standard .
Q. What analytical techniques are essential for quantifying this compound in fermentation extracts?
- Answer: Quantitative HPLC-UV or LC-MS is preferred. Calibration curves using purified standards (e.g., B2b aglycone isolated via preparative TLC) ensure accuracy. Studies on mutant strains producing B2b derivatives emphasize the need for baseline separation of co-eluting analogs, such as B2a and B2b .
Advanced Research Questions
Q. How can contradictions in proposed biosynthetic pathways for this compound be resolved experimentally?
- Answer: Isotopic labeling (e.g., -acetate or -glucose) combined with MS/MS fragmentation can trace precursor incorporation into the macrolide backbone. For example, Chen et al. (1989) resolved ambiguities in furan ring formation by analyzing -labeled intermediates in S. avermitilis mutants . Discrepancies in post-polyketide modifications (e.g., methylation vs. glycosylation order) require combinatorial gene knockout and substrate-feeding assays .
Q. What experimental strategies address discrepancies between in vitro and in vivo activity of this compound?
- Answer: In vitro studies often use aglycone forms, but in vivo activity depends on metabolic conversion (e.g., glycosylation in host tissues). To reconcile data, researchers should:
- Compare aglycone and glycosylated forms in parasite motility assays .
- Use LC-MS to quantify aglycone metabolites in plasma/tissues, as seen in quercetin aglycone studies .
- Design dose-response studies accounting for bioavailability differences between models .
Q. How can researchers optimize fermentation conditions to enhance this compound yield in mutant strains?
- Answer: Key parameters include:
- Carbon/Nitrogen Ratios: Excess isoleucine promotes "a" series components (e.g., B2a/B2b) in S. avermitilis mutants .
- pH and Oxygenation: Maintain pH 6.8–7.2 and dissolved O >30% to favor macrolide cyclization .
- Precursor Feeding: Supplementation with B1 aglycone or oleandrose disaccharide can enhance bioconversion efficiency .
Q. What methodologies are recommended for analyzing the environmental persistence of this compound?
- Answer: Use accelerated solvent extraction (ASE) coupled with LC-MS/MS for soil/water matrices. Stability studies under varying pH and UV exposure mimic environmental degradation. Note that aglycones degrade faster than glycosylated forms, but data gaps exist for B2b specifically .
Methodological Considerations
- Data Reproducibility: Follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental sections, raw chromatograms, and NMR spectra in supplementary materials .
- Conflict Resolution: Address contradictory results (e.g., variable bioconversion rates) by standardizing assay conditions (e.g., substrate concentration, incubation time) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
